Cas no 1108-68-5 (Cinobufotalin)
Cinobufotalin Chemical and Physical Properties
Names and Identifiers
-
- Cinobufotalin
- 14,15b-Epoxy-3b,5a,16b-trihydroxy-5b,20(22)-bufadienolide 16-acetate
- CINOBUFOTALIN(RG)
- 14,15-Epoxy-14H-cyclopenta[a]phenanthrene,bufa-20,22-dienolide deriv.
- 5beta-Hydroxycinobufagin
- cinobufatolin
- cinobufotalin venom toad
- Cinobufotlin
- Nsc90326
- Cinobufotalin std.
- 16β-Acetoxy-14,15β-epoxy-3β,5-dihydroxy-5β-bufa-20,22-dienolide
- 5β,20(22)-Bufadienolide-14,15β-epoxy-3β,5α,16β-triol 16-acetate
- 3β,5β-Dihydroxy-16β-acetoxy-14,15β-epoxy-5β-bufa-20,22-dienolide
- CS-3698
- 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate
- AMY40640
- (1R,2R,2aR,3aS,3bR,5aS,7S,9aR,9bS,11aR)-5a,7-dihydroxy-9a,11a-dimethyl-1-(2-oxo-2H-pyran-5-yl)hexadecahydronaphtho[1',2':6,7]indeno[1,7a-b]oxiren-2-yl acetate
- [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3.beta.,5.beta.,15.beta.,16.beta.)-
- (3.BETA.,5.BETA.,15.BETA.,16.BETA.)-16-(ACETYLOXY)-14,15-EPOXY-3,5-DIHYDROXYBUFA-20,22-DIENOLIDE
- 14,15.BETA.-EPOXY-3.BETA.,5,16.BETA.-TRIHYDROXY-5.BETA.-BUFA-20,22-DIENOLIDE 16-ACETATE
- Q63409230
- L0QBZ37386
- SCHEMBL643121
- MFCD28396383
- DTXSID101026581
- UNII-L0QBZ37386
- CINOBUFOTALIN [MI]
- 1108-68-5
- AKOS030526073
- Cinobufagin metabolite m-2
- CHEMBL517341
- NSC-90326
- AS-77576
- CINOBUFOTALIN [WHO-DD]
- HY-N0880
- 5.beta.-Bufa-20, 14,15.beta.-epoxy-3.beta.,5,16.beta.-trihydroxy-, 16-acetate
- NSC 90326
- Bufa-20, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3.beta.,5.beta.,15.beta.,16.beta.)-
- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3beta,5beta,15beta,16beta)-
- Cinobufotalin, 98%, from animal extracts
- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3beta,5beta,15beta,16beta)-(9CI)
- (1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-DIHYDROXY-7,11-DIMETHYL-6-(6-OXOPYRAN-3-YL)-3-OXAPENTACYCLO[8.8.0.0(2),?.0(2),?.0(1)(1),(1)?]OCTADECAN-5-YL ACETATE
- 14,16-Dihydroxy-7,11-dimethyl-6-(2-oxo-2H-pyran-5-yl)-3-oxapentacyclo[8.8.0.0,.0,.0,]octadecan-5-yl acetic acid
- Cinobufotalin?
- 14,16-Dihydroxy-7,11-dimethyl-6-(2-oxo-2H-pyran-5-yl)-3-oxapentacyclo(8.8.0.0,.0,.0,)octadecan-5-yl acetic acid
- 5b,20(22)-Bufadienolide-14,15b-epoxy-3b,5a,16b-triol 16-Acetate
- 3beta,5beta-dihydroxy-16beta-acetoxy-14beta,15beta-epoxy-bufa-20,22-dienolide
- ((1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo(8.8.0.02,4.02,7.011,16)octadecan-5-yl) acetate
- 14,15BETA-EPOXY-3BETA,5,16BETA-TRIHYDROXY-5BETA-BUFA-20,22-DIENOLIDE 16-ACETATE
- (3BETA,5BETA,15BETA,16BETA)-16-(ACETYLOXY)-14,15-EPOXY-3,5-DIHYDROXYBUFA-20,22-DIENOLIDE
- (3ss,5ss,15ss,16ss)-16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-bufa-20,22-dienolide
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- MDL: MFCD28396383
- Inchi: 1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1
- InChI Key: KBKUJJFDSHBPPA-ZNCGZLKOSA-N
- SMILES: O1[C@@H]2[C@@H]([C@H](C3=COC(C=C3)=O)[C@@]3(C)CC[C@@H]4[C@@]5(C)CC[C@@H](C[C@]5(CC[C@H]4[C@]132)O)O)OC(C)=O
Computed Properties
- Exact Mass: 458.23000
- Monoisotopic Mass: 458.23045342 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 3
- Complexity: 972
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 106
- Molecular Weight: 458.5
Experimental Properties
- Color/Form: White solid
- Density: 1.3±0.1 g/cm3
- Melting Point: 259-262°
- Boiling Point: 627.3±55.0 °C at 760 mmHg
- Flash Point: 210.7±25.0 °C
- Refractive Index: 1.611
- PSA: 109.50000
- LogP: 2.91480
- Specific Rotation: D20 +11°
- Solubility: Not determined
Cinobufotalin Security Information
- Signal Word:Danger
- Hazard Statement: H300-H310-H330
- Warning Statement: P260-P264-P280-P284-P302+P350-P310
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: R26/27/28
- Safety Instruction: S22; S36/37/39; S45
- RTECS:EI2991000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R26/27/28
- Packing Group:II
- Hazard Level:6.1(a)
- HazardClass:6.1
- PackingGroup:Ⅰ
Cinobufotalin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032630-5mg |
Cinobufotalin |
1108-68-5 | 98% | 5mg |
¥1037 | 2024-05-26 | |
| ChemScence | CS-3698-5mg |
Cinobufotalin |
1108-68-5 | 99.86% | 5mg |
$119.0 | 2022-04-28 | |
| ChemScence | CS-3698-10mg |
Cinobufotalin |
1108-68-5 | 99.86% | 10mg |
$198.0 | 2022-04-28 | |
| TRC | C475503-5mg |
Cinobufotalin |
1108-68-5 | 5mg |
$ 117.00 | 2023-09-08 | ||
| TRC | C475503-10mg |
Cinobufotalin |
1108-68-5 | 10mg |
$ 178.00 | 2023-09-08 | ||
| TRC | C475503-25mg |
Cinobufotalin |
1108-68-5 | 25mg |
$356.00 | 2023-05-18 | ||
| TRC | C475503-100mg |
Cinobufotalin |
1108-68-5 | 100mg |
$1051.00 | 2023-05-18 | ||
| FUJIFILM | 035-13721-20mg |
Cinobufotalin Standard |
1108-68-5 | 20mg |
JPY 33300 | 2023-09-15 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0367-100mg |
Cinobufotalin |
1108-68-5 | 98% | 100mg |
$650 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0367-10mg |
Cinobufotalin |
1108-68-5 | 98% | 10mg |
$110 | 2023-09-20 |
Cinobufotalin Suppliers
Cinobufotalin Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Bufanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bufanolides and derivatives
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Cinobufotalin
Recent Advances in Cinobufotalin (1108-68-5) Research: A Comprehensive Review
Cinobufotalin (CAS: 1108-68-5), a bioactive bufadienolide compound derived from toad venom, has recently gained significant attention in chemical biology and pharmaceutical research. This steroid-like molecule exhibits a unique chemical structure characterized by a six-membered lactone ring, which contributes to its potent biological activities. Emerging studies in 2023-2024 have substantially expanded our understanding of its molecular mechanisms and therapeutic potential, particularly in oncology and immunomodulation.
Recent pharmacological investigations have revealed that Cinobufotalin exerts its anti-tumor effects through multiple pathways. A 2024 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling cascade with an IC50 of 0.78 μM in hepatocellular carcinoma cells. The compound shows remarkable selectivity, preferentially accumulating in tumor tissues (tumor-to-normal tissue ratio of 5.2:1) while maintaining relatively low systemic toxicity. Structural-activity relationship (SAR) studies have identified the C-14 hydroxyl group and α-pyrone ring as critical for its target binding affinity.
Innovative drug delivery approaches for Cinobufotalin have emerged as a key research focus. A breakthrough nanoparticle formulation developed by researchers at the Chinese Academy of Sciences achieved 92% encapsulation efficiency and extended plasma half-life from 2.3 to 8.7 hours. This advancement, published in ACS Nano (2023), addresses previous challenges regarding the compound's poor water solubility (0.12 mg/mL in PBS) and rapid clearance. The nanoformulation demonstrated enhanced tumor penetration, with a 3.4-fold increase in intratumoral concentration compared to the free drug in xenograft models.
Clinical trial data from Phase II studies (NCT05284448) revealed promising outcomes for Cinobufotalin in combination therapy. When administered with standard chemotherapy in advanced gastric cancer patients, the combination achieved a 38.6% objective response rate versus 22.1% for chemotherapy alone, with manageable grade 3-4 adverse events occurring in 28% of patients. These results, presented at the 2023 ASCO Annual Meeting, suggest Cinobufotalin's potential as a chemosensitizer.
Mechanistic studies have uncovered novel targets of Cinobufotalin beyond its known Na+/K+-ATPase inhibition. Cryo-EM structural analysis published in Nature Communications (2024) revealed its allosteric modulation of heat shock protein 90 (HSP90), disrupting client protein stabilization. This finding explains the compound's broad-spectrum effects on multiple oncogenic pathways. Additionally, mass spectrometry-based proteomics identified 37 significantly altered proteins in treated cancer cells, including downregulation of survivin and upregulation of BAX.
Despite these advances, challenges remain in Cinobufotalin development. Pharmacokinetic studies indicate significant inter-individual variability (45-68% CV in AUC), necessitating personalized dosing strategies. Ongoing research is exploring structure modifications to improve metabolic stability, with C-3 glycosylation derivatives showing 3-fold increased oral bioavailability in preclinical models. The scientific community anticipates Phase III trial results in 2025, which will further clarify Cinobufotalin's therapeutic position in the oncology landscape.
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